2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
Description
This compound is a pyrrolo[1,2-a]pyrazine derivative featuring a 9H-fluoren-9-ylmethyl (Fmoc) protecting group at position 2, a methyl ester at position 8, and a formyl group at position 5. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The pyrrolo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that enables diverse functionalization, making it valuable in medicinal chemistry and materials science.
Key structural attributes include:
- Fmoc group: Enhances solubility in organic solvents and serves as a temporary protecting group for amines.
- Formyl group: A reactive site for further derivatization (e.g., condensation reactions to form Schiff bases or hydrazones).
- Methyl ester: Provides stability and modulates electronic effects on the heterocyclic core.
Properties
IUPAC Name |
2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXVQXDSPNZTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=C1)C=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl group, followed by the construction of the pyrrolo[1,2-a]pyrazine core. Key steps include:
Formation of the Fluorenyl Group: This can be achieved through the reaction of fluorene with appropriate reagents to introduce the desired substituents.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This involves cyclization reactions, often using formylation and methylation steps to introduce the formyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various substituents on the fluorenyl group.
Scientific Research Applications
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolo[1,2-a]pyrazine core may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-tert-Butyl 8-Methyl 6-Formyl-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate (CAS 2172475-37-3)
- Structural difference : The tert-butyl group replaces the Fmoc group at position 2.
- Impact : The tert-butyl group offers superior steric protection compared to Fmoc but lacks the UV-active aromaticity of the fluorenyl moiety, limiting its utility in photochemical applications .
- Synthetic relevance : Both compounds likely share formylation strategies at position 6, as demonstrated in for analogous pyrrolo[1,2-a]pyrazine carbaldehydes.
2-tert-Butyl 8-Methyl 6-(Aminomethyl)-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate Functional group variation: The formyl group is replaced by an aminomethyl group. Reactivity: The aminomethyl derivative is poised for amide bond formation, whereas the formyl group enables nucleophilic additions (e.g., Grignard reactions) .
Ethyl 3-Phenyl-4-oxo-pyrido[2’,3’:4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-10-carboxylate (9a)
- Core structure : A fused tetrazine-pyrrolopyridine system instead of pyrrolo[1,2-a]pyrazine.
- Electronic effects : The tetrazine ring introduces strong electron-withdrawing effects, altering reactivity toward electrophiles compared to the formyl-substituted pyrrolo[1,2-a]pyrazine .
Physical and Spectral Properties
Biological Activity
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a fluorenyl moiety and a pyrrolo[1,2-a]pyrazine core, which contribute to its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.
The compound's IUPAC name is 2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate . Its molecular formula is , and it possesses a molecular weight of approximately 430.46 g/mol. The structure includes functional groups that may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The fluorenyl group can intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Modulation : The pyrrolo[1,2-a]pyrazine core may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In Vitro Studies : In cell line assays, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives can inhibit cell proliferation in breast cancer models.
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Research suggests that heterocyclic compounds can modulate inflammatory pathways:
- Cytokine Production : In vitro studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells.
Case Studies
Research Applications
The unique properties of this compound make it a valuable candidate for various applications:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
- Material Science : Its distinct optical and electronic properties can be harnessed for developing advanced materials.
Q & A
Q. How can cheminformatics tools assist in predicting SAR for pyrrolo-pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
